Aminoacetonitrile sulfate

Catalog No.
S1891552
CAS No.
5466-22-8
M.F
C4H10N4O4S
M. Wt
210.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacetonitrile sulfate

CAS Number

5466-22-8

Product Name

Aminoacetonitrile sulfate

IUPAC Name

cyanomethylazanium;sulfate

Molecular Formula

C4H10N4O4S

Molecular Weight

210.21 g/mol

InChI

InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4)

InChI Key

NQHWLBZZBSYIPI-UHFFFAOYSA-N

SMILES

C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-]

Canonical SMILES

C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-]
  • Organic synthesis

    Bis((cyanomethyl)ammonium) sulfate can act as a methylating agent in organic synthesis. Methylation refers to the introduction of a methyl group (CH3) into a molecule. This process is crucial for the creation of various organic compounds with desired properties [].

  • Material science

    Research suggests that bis((cyanomethyl)ammonium) sulfate can be used in the development of ionic liquids. Ionic liquids are salts in their molten state and have unique properties like high thermal stability and conductivity, making them valuable for various material science applications [].

  • Analytical chemistry

    Bis((cyanomethyl)ammonium) sulfate may find use as an analytical reagent. Reagents are substances used in chemical reactions to perform specific tests or analyses. The exact applications of bis((cyanomethyl)ammonium) sulfate in analytical chemistry are still under investigation.

Aminoacetonitrile sulfate is an organic compound with the molecular formula C₄H₁₀N₄O₄S and a molar mass of 210.2 g/mol. It is a colorless to light yellow crystalline solid that is soluble in water and methanol. This compound is primarily recognized as a salt derived from aminoacetonitrile, which is itself an unstable liquid at room temperature due to the reactivity of its functional groups. The compound is often encountered in the form of its ammonium derivatives, such as ammonium bisulfate salts, which are more stable than aminoacetonitrile alone .

Due to its functional groups. Notably, it can undergo hydrolysis to yield glycine, a fundamental amino acid. The reaction can be represented as follows:

Aminoacetonitrile sulfate+H2OGlycine+by products\text{Aminoacetonitrile sulfate}+\text{H}_2\text{O}\rightarrow \text{Glycine}+\text{by products}

In synthetic organic chemistry, aminoacetonitrile sulfate serves as a versatile reagent for introducing amino and sulfate functional groups into target molecules. Its reactivity allows it to form various derivatives, which are useful in synthesizing nitrogen-containing heterocycles .

Aminoacetonitrile sulfate exhibits notable biological activity, particularly as an antihelmintic agent. It acts as a nematode-specific acetylcholine agonist, leading to spastic paralysis in parasitic worms and facilitating their expulsion from the host organism. This mechanism highlights its potential utility in veterinary and medical applications against parasitic infections .

The synthesis of aminoacetonitrile sulfate typically involves two main steps:

  • Formation of Aminoacetonitrile: This is achieved through the condensation reaction of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide at low temperatures. The reaction yields aminoacetonitrile with a high molar yield.
  • Sulfonation: The aminoacetonitrile is then reacted with a methanol solution of sulfuric acid at temperatures between 30°C and 35°C to produce aminoacetonitrile sulfate. The process has been optimized to achieve over 95% yield during the sulfonation step .

Aminoacetonitrile sulfate has several applications:

  • Organic Synthesis: It is widely used as a reagent for introducing amino and sulfate groups into various organic compounds.
  • Pharmaceuticals: Due to its biological activity against nematodes, it is explored for developing anti-parasitic drugs.
  • Research: Its unique properties make it valuable in biochemical studies and synthetic chemistry research .

Research into the interactions of aminoacetonitrile sulfate often focuses on its role as a biological agent against nematodes and other parasites. Studies have shown that it can effectively disrupt neuromuscular functions in these organisms by mimicking acetylcholine, leading to paralysis and eventual elimination from the host . Further studies may explore its interactions with other biological systems or compounds.

Aminoacetonitrile sulfate shares structural similarities with several other compounds that contain amino and nitrile functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
AminoacetonitrileH₂N−CH₂−C≡NUnstable at room temperature; precursor to sulfate
GlycineC₂H₅NO₂Simplest amino acid; stable and non-toxic
N-(2-Aminoethyl)glycineC₄H₉N₃O₂Contains both amine and carboxylic acid groups
2-AminopropionitrileC₄H₈N₂Similar nitrile structure; used in organic synthesis

Uniqueness: Aminoacetonitrile sulfate's unique combination of amino and sulfate functionalities makes it particularly versatile for both synthetic applications and biological activity against nematodes, distinguishing it from other similar compounds that may lack one of these features or exhibit different behaviors in biological systems .

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (91.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2024-04-15

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